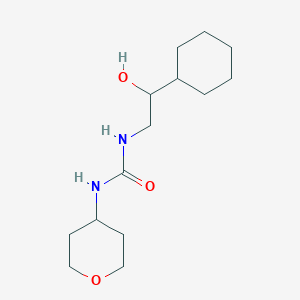
1-(2-cyclohexyl-2-hydroxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-cyclohexyl-2-hydroxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a useful research compound. Its molecular formula is C14H26N2O3 and its molecular weight is 270.373. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Multicomponent Synthesis of Heterocycles
Urea derivatives have been utilized in the facile and eco-friendly synthesis of diverse and densely functionalized heterocycles, such as 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles, using an environmentally benign organo-catalyst approach. This method highlights the role of urea derivatives in promoting sustainable chemical reactions under mild conditions (Brahmachari & Banerjee, 2014).
Hydrogel Formation and Rheology Modulation
Research into urea derivatives also includes their ability to form hydrogels in acidic conditions, with the gel's properties being tunable based on the anion identity. This demonstrates the potential of urea derivatives in developing materials with specific mechanical and morphological characteristics, relevant in biomedical applications (Lloyd & Steed, 2011).
Acetylcholinesterase Inhibition
Urea derivatives, especially those incorporating flexible spacers, have been synthesized and evaluated for their potential as acetylcholinesterase inhibitors. This research indicates the possibility of urea derivatives being used in the development of treatments for diseases associated with cholinergic dysfunction, such as Alzheimer's disease (Vidaluc et al., 1995).
Antimicrobial and Anticancer Activities
Urea-based heterocycles have been synthesized and tested for their antimicrobial and anticancer properties. This suggests the applicability of urea derivatives in creating new therapeutic agents against various bacterial infections and cancers (El-Sawy et al., 2013).
Synthesis of Fluorinated Heterocycles
The condensation of selected 1,3-diketones with urea has been explored to produce fluorinated heterocycles, highlighting the role of urea derivatives in the synthesis of compounds with potential electronic, optical, and medicinal applications (Sloop et al., 2002).
Propiedades
IUPAC Name |
1-(2-cyclohexyl-2-hydroxyethyl)-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c17-13(11-4-2-1-3-5-11)10-15-14(18)16-12-6-8-19-9-7-12/h11-13,17H,1-10H2,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSQEWXBJNZHCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)NC2CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({1-[(3,5-Difluorophenyl)methanesulfonyl]piperidin-4-yl}methoxy)-3-methylpyridine](/img/structure/B2608159.png)

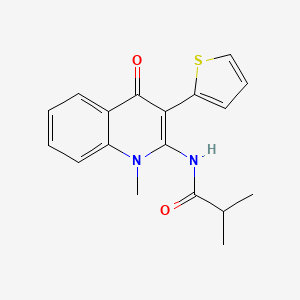

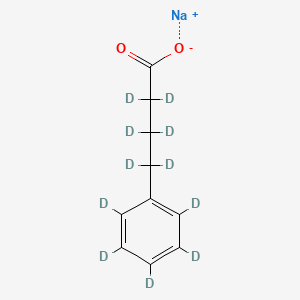
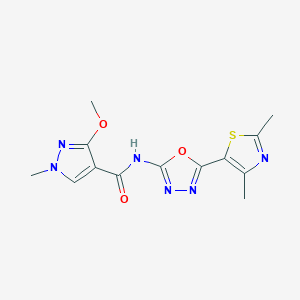
![1-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2608170.png)

![rac-(2r,3r)-3-[(1h-pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride](/img/structure/B2608172.png)
![N-(4-ethylphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2608176.png)
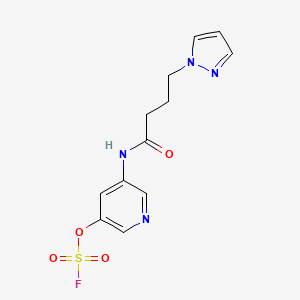

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2608181.png)
